molecular formula C11H7BrClNO2 B11837216 Methyl 8-bromo-2-chloroquinoline-4-carboxylate CAS No. 1260807-86-0

Methyl 8-bromo-2-chloroquinoline-4-carboxylate

Cat. No.: B11837216
CAS No.: 1260807-86-0
M. Wt: 300.53 g/mol
InChI Key: XKHWXYUNFIVMCN-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-chloroquinoline-4-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. It is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-2-chloroquinoline-4-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoline with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

Methyl 8-bromo-2-chloroquinoline-4-carboxylate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-bromo-4-chloroquinoline-2-carboxylate
  • 8-Bromo-2-chloroquinoline
  • Methyl 2-chloroquinoline-4-carboxylate

Uniqueness

Methyl 8-bromo-2-chloroquinoline-4-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl 8-bromo-2-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article summarizes the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C_11H_7BrClNO_2 and a molecular weight of approximately 300.54 g/mol. Its structure features a quinoline core with bromine and chlorine substituents, which are crucial for its biological activity. The compound's boiling point is around 389.4 °C, with a density of 1.644 g/cm³ .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways and leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

The antifungal activity of this compound has also been investigated. It shows effectiveness against various fungal pathogens, including Candida albicans and Aspergillus species. The observed MIC values are:

Fungal StrainMIC (µg/mL)
Candida albicans12
Aspergillus niger25

These findings highlight the compound's potential utility in treating fungal infections .

Anticancer Properties

This compound has been evaluated for its anticancer properties in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are reported as follows:

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. Variations in the substitution pattern on the quinoline ring can enhance or reduce its potency against specific targets. For instance, the presence of electron-withdrawing groups tends to increase antibacterial activity, while certain substitutions can enhance anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, revealed that compounds with halogen substitutions exhibited improved antimicrobial properties compared to non-substituted analogs .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

methyl 8-bromo-2-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)7-5-9(13)14-10-6(7)3-2-4-8(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHWXYUNFIVMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857564
Record name Methyl 8-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260807-86-0
Record name Methyl 8-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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